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Compound of Interest

Compound Name: Z-DL-Pro-OH

Cat. No.: B1267518

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-
Carbobenzyloxy-DL-proline (Z-DL-Pro-OH), a crucial building block in peptide synthesis and

drug development. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Spectroscopic Data

The following sections present the available spectroscopic data for Z-DL-Pro-OH. The data has
been compiled from various sources and is presented in a structured format for clarity and ease
of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
Below are the proton (*H) and carbon-13 (33C) NMR data for Z-DL-Pro-OH.

Table 1: *H NMR Spectral Data for Z-DL-Pro-OH
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Chemical Shift (8) ppm Multiplicity Tentative Assignment
~7.35 m Aromatic protons (CeHs)

~5.1 S Benzylic protons (CH-2)

~4.3 m a-CH (pyrrolidine ring)

~3.5 m 0-CH:z (pyrrolidine ring)
1822 " ﬁn(;l;z and y-CHz (pyrrolidine
~10.5 brs Carboxylic acid proton (COOH)

Note: The chemical shifts are approximate and can vary depending on the solvent and

concentration. "'m" denotes a multiplet, "s" a singlet, and "br s" a broad singlet.

Table 2: 13C NMR Spectral Data for Z-DL-Pro-OHJ[1]

Chemical Shift (6) ppm

Tentative Assignment

~174 Carboxylic acid carbon (COOH)
~155 Carbonyl carbon (C=0, carbamate)
~136 Aromatic carbon (quaternary)
~128.5 Aromatic carbons (CH)

~128 Aromatic carbons (CH)

~127.8 Aromatic carbons (CH)

~67 Benzylic carbon (CH2)

~59 a-CH (pyrrolidine ring)

~46 0-CH:z (pyrrolidine ring)

~29 B-CH:z or y-CH:z (pyrrolidine ring)
~24 B-CH:z or y-CHz2 (pyrrolidine ring)
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Note: The chemical shifts are approximate and can vary depending on the solvent and
concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.
The IR spectrum of Z-DL-Pro-OH is characterized by the following absorption bands.

Table 3: FT-IR Spectral Data for Z-DL-Pro-OHJ[1]

Wavenumber (cm~?) Intensity Assignment

~3300-2500 Broad O-H stretch (carboxylic acid)
~3030 Medium C-H stretch (aromatic)
~2980-2880 Medium C-H stretch (aliphatic)

~1740 Strong C=0 stretch (carboxylic acid)
~1690 Strong C=0 stretch (carbamate)
~1410 Medium C-N stretch

~1210 Medium C-O stretch

C-H out-of-plane bend
~700, ~740 Strong ]
(aromatic)

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g.,
KBr pellet, ATR).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. The data presented here is from Gas Chromatography-Mass Spectrometry (GC-
MS).[1]

Table 4: Mass Spectrometry Data for Z-DL-Pro-OH[1]
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Mass-to-Charge Ratio . . Tentative Fragment
Relative Intensity (%) .

(m/z) Assignment

249 [M]* (low) Molecular lon

160 Moderate [M - CeHsCH2]*

91 High [C7H7]* (Tropylium ion)

[CaHsN]* (Pyrrolidine

fragment)

70 Moderate

Note: The molecular ion peak at m/z 249 may be of low intensity or absent in some ionization
methods due to the lability of the benzylic group.

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data
presented above.

NMR Spectroscopy

Sample Preparation:
e Weigh approximately 5-10 mg of Z-DL-Pro-OH.

e Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDClsz, DMSO-de) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if
necessary.

Instrumentation and Data Acquisition:

o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better resolution.

e 1H NMR:
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o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

e 13C NMR:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Alarger number of scans is typically required compared to *H NMR to achieve an
adequate signal-to-noise ratio.

FT-IR Spectroscopy (ATR Method)

Sample Preparation:

e Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol)
and allowing it to dry completely.

e Place a small amount of the solid Z-DL-Pro-OH powder directly onto the center of the ATR
crystal.

Instrumentation and Data Acquisition:

o Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

» Data Collection:
o Collect a background spectrum of the clean, empty ATR crystal.

o Apply pressure to the sample using the ATR's pressure arm to ensure good contact
between the sample and the crystal.

o Collect the sample spectrum. The instrument's software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance
spectrum.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1267518?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Typically, spectra are collected over a range of 4000-400 cm~* with a resolution of 4 cm~1.

Mass Spectrometry (ESI-MS)

Sample Preparation:

o Prepare a stock solution of Z-DL-Pro-OH in a suitable solvent (e.g., methanol, acetonitrile) at
a concentration of approximately 1 mg/mL.

 Dilute the stock solution with the same solvent to a final concentration of 1-10 pug/mL.

 If necessary, add a small amount of an acid (e.g., formic acid) or base (e.g., ammonium
hydroxide) to the final solution to promote ionization.

Instrumentation and Data Acquisition:
o Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).

« lonization Mode: The analysis can be performed in either positive or negative ion mode.
Positive ion mode is likely to show [M+H]* and/or [M+Na]* ions. Negative ion mode would
show the [M-H]~ ion.

o Data Collection:

o Introduce the sample solution into the ESI source via direct infusion or through a liquid
chromatography (LC) system.

o Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data for a chemical compound like Z-DL-Pro-OH.
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Spectroscopic Analysis Workflow for Z-DL-Pro-OH
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Caption: General workflow for spectroscopic analysis of Z-DL-Pro-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. N-(Carbobenzyloxy)-DL-proline | C13H15NO4 | CID 232388 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Data for Z-DL-Pro-OH: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267518#spectroscopic-data-for-z-dl-pro-oh-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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